molecular formula C9H18N2O2 B7986328 [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7986328
M. Wt: 186.25 g/mol
InChI Key: JUOVTQCEUCMNFM-QMMMGPOBSA-N
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Description

[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethyl group attached to an amino-acetic acid moiety. The presence of the chiral center at the 1-methyl-pyrrolidin-3-yl position adds to its complexity and potential for stereospecific interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Chiral Center: The chiral center can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the desired stereochemistry.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

    Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the amino group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the amino group or electrophilic substitution at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    [Ethyl-((S)-1-ethyl-pyrrolidin-3-yl)-amino]-acetic acid: Similar structure but with an ethyl group at the 1-position of the pyrrolidine ring.

    [Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: Enantiomer of the compound with the opposite stereochemistry at the chiral center.

Uniqueness

The unique combination of the ethyl group, chiral center, and amino-acetic acid moiety in [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid contributes to its distinct chemical and biological properties. Its stereospecific interactions and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-11(7-9(12)13)8-4-5-10(2)6-8/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOVTQCEUCMNFM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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